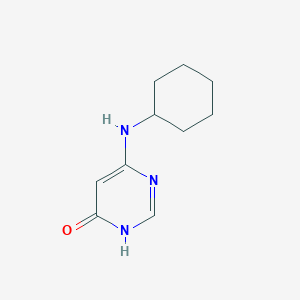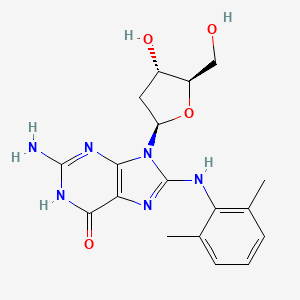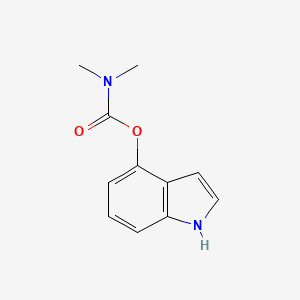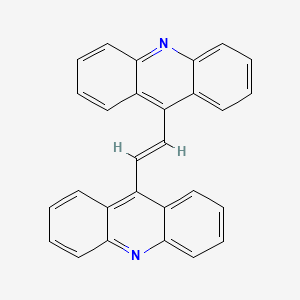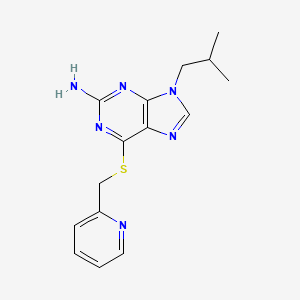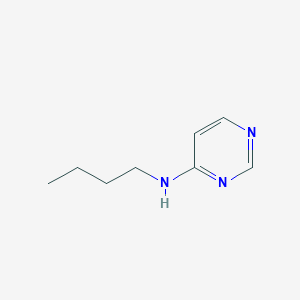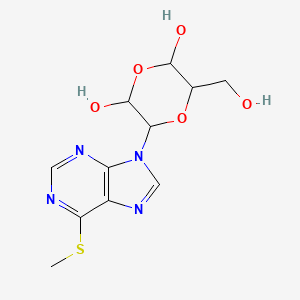
3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol is a complex organic compound with a unique structure that includes a purine base, a dioxane ring, and multiple hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol typically involves multiple steps, starting from readily available precursors. One common approach is to start with a purine derivative, which undergoes a series of reactions including methylation, hydroxymethylation, and cyclization to form the dioxane ring. The reaction conditions often involve the use of strong bases, such as sodium hydroxide, and organic solvents like dimethyl sulfoxide (DMSO) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like thiols or amines can be used to replace the methylthio group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction may produce alcohols.
科学研究应用
3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol exerts its effects involves interactions with specific molecular targets. The purine base can interact with nucleic acids, potentially inhibiting DNA or RNA synthesis. The hydroxyl groups may participate in hydrogen bonding, affecting the compound’s binding affinity to its targets. The methylthio group can undergo metabolic transformations, influencing the compound’s activity and stability.
相似化合物的比较
Similar Compounds
Adenosine: A nucleoside with a similar purine base but lacking the dioxane ring and methylthio group.
Guanosine: Another nucleoside with a purine base, differing in the functional groups attached to the base.
Ribavirin: An antiviral compound with a similar purine base but different substituents.
Uniqueness
3-(hydroxymethyl)-5-(6-(methylthio)-9H-purin-9-yl)-1,4-dioxane-2,6-diol is unique due to its combination of a purine base, a dioxane ring, and multiple hydroxyl groups. This structure provides distinct chemical properties and potential biological activities that are not found in other similar compounds.
属性
CAS 编号 |
51112-62-0 |
|---|---|
分子式 |
C11H14N4O5S |
分子量 |
314.32 g/mol |
IUPAC 名称 |
3-(hydroxymethyl)-5-(6-methylsulfanylpurin-9-yl)-1,4-dioxane-2,6-diol |
InChI |
InChI=1S/C11H14N4O5S/c1-21-8-6-7(12-3-13-8)15(4-14-6)9-11(18)20-10(17)5(2-16)19-9/h3-5,9-11,16-18H,2H2,1H3 |
InChI 键 |
PWMJKSRDVJZIRU-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=NC2=C1N=CN2C3C(OC(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


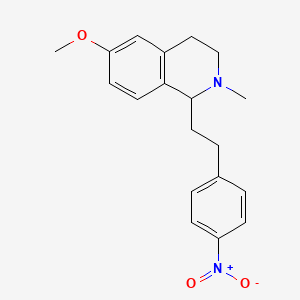
![3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan](/img/structure/B12919331.png)
![5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-](/img/structure/B12919335.png)
![2-(4-(Dimethylamino)phenyl)-7-methylimidazo[1,2-a]pyrazin-3(7H)-one](/img/structure/B12919337.png)
![4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12919344.png)
